Welcome to the BenchChem Online Store!
molecular formula C11H10O2 B1581671 6-Methoxy-2-naphthol CAS No. 5111-66-0

6-Methoxy-2-naphthol

Cat. No. B1581671
M. Wt: 174.2 g/mol
InChI Key: WWPKRXOOVICNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476300B2

Procedure details

Add 6-methoxynaphthalene-2-ol (20 g, 114.8 mmol) to dimethylformamide (DMF, 250 mL) at ambient temperature followed by N-bromosuccinimide (NBS, 21.5 g, 120 mmol) over a 30 minute period. After 45 minutes, dilute with water (800 mL), collect and dry the precipitate to provide 25.5 g (87%) of 1-bromo-6-methoxy-naphthalen-2-ol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([OH:13])[CH:7]=[CH:6]2.CN(C)C=O.[Br:19]N1C(=O)CCC1=O>O>[Br:19][C:9]1[C:10]2[C:5](=[CH:4][C:3]([O:2][CH3:1])=[CH:12][CH:11]=2)[CH:6]=[CH:7][C:8]=1[OH:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC=1C=C2C=CC(=CC2=CC1)O
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
21.5 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
collect
CUSTOM
Type
CUSTOM
Details
dry the precipitate

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=C(C=CC2=CC(=CC=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.